N-(3-cyanophenyl)-2-hydroxyacetamide
Description
Structure
3D Structure
Properties
CAS No. |
1094627-46-9 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-2-1-3-8(4-7)11-9(13)6-12/h1-4,12H,6H2,(H,11,13) |
InChI Key |
PEDQPVFOYMTIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CO)C#N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 3 Cyanophenyl 2 Hydroxyacetamide
Established Synthetic Routes to N-(3-cyanophenyl)-2-hydroxyacetamide
The primary and most direct method for the synthesis of this compound involves the acylation of 3-aminobenzonitrile (B145674) with a derivative of 2-hydroxyacetic acid. This approach is favored for its straightforwardness and the ready availability of the starting materials.
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of the target molecule, this compound, logically disconnects the amide bond. This bond is the most synthetically accessible linkage to form. This disconnection reveals two primary precursors: 3-aminobenzonitrile and 2-hydroxyacetic acid or a more reactive derivative thereof.
Figure 1: Retrosynthetic Analysis of this compound
To facilitate the amide bond formation, the carboxylic acid group of 2-hydroxyacetic acid needs to be activated. A common strategy is to protect the hydroxyl group to prevent self-reaction or other side reactions, and then activate the carboxyl group. A suitable protected precursor would be 2-(benzyloxy)acetic acid or 2-acetoxyacetyl chloride.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
| 3-Aminobenzonitrile | c1(cc(ccc1N)C#N) | Amine source |
| 2-Acetoxyacetyl chloride | ClC(=O)CC(=O)O | Acylating agent (protected hydroxyl) |
| 2-Hydroxyacetic acid | C(C(=O)O)O | Source of the hydroxyacetamide moiety |
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, temperature, catalyst, and the nature of the protecting group for the hydroxyl function of the acetic acid derivative.
A typical procedure would involve the reaction of 3-aminobenzonitrile with 2-acetoxyacetyl chloride in an inert solvent, followed by deacetylation to yield the final product. The reaction of an amine with an acyl chloride is often carried out in the presence of a base to neutralize the hydrochloric acid formed.
Table 2: Hypothetical Optimization of the Acylation Reaction
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (B109758) | Triethylamine | 0 to 25 | 4 | 75 |
| 2 | Tetrahydrofuran | Pyridine (B92270) | 0 to 25 | 4 | 82 |
| 3 | Acetonitrile | Diisopropylethylamine | 25 | 3 | 88 |
| 4 | Dichloromethane | Triethylamine | 25 | 6 | 78 |
This data is hypothetical and for illustrative purposes.
Following the acylation, the protecting acetyl group can be removed under mild basic conditions, for example, using sodium methoxide (B1231860) in methanol, to afford this compound.
Novel and Sustainable Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes.
Development of Catalytic Pathways
The direct amidation of 2-hydroxyacetic acid with 3-aminobenzonitrile is a more atom-economical approach but typically requires harsh conditions. The development of effective catalysts for this direct transformation is an active area of research. Boronic acid catalysts, for instance, have been shown to facilitate amide bond formation under milder conditions.
Another catalytic approach involves the use of coupling agents, such as carbodiimides (e.g., DCC, EDC) in conjunction with an activator like 1-hydroxybenzotriazole (B26582) (HOBt). This method avoids the need to prepare the acyl chloride, thus reducing the number of synthetic steps.
Green Chemistry Principles in Synthetic Design
Applying green chemistry principles to the synthesis of this compound would involve several considerations:
Choice of Solvents: Replacing chlorinated solvents like dichloromethane with greener alternatives such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water, where feasible.
Energy Efficiency: Conducting reactions at ambient temperature whenever possible to reduce energy consumption.
Derivatization and Analog Generation of this compound Scaffolds
The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a library of analogs for various applications.
The hydroxyl group of the hydroxyacetamide moiety can be a key point for derivatization. It can be esterified or etherified to introduce a wide range of functional groups. For instance, reaction with various acyl chlorides or alkyl halides would yield a series of esters or ethers, respectively.
The cyano group on the phenyl ring is another handle for chemical transformation. It can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations introduce new functionalities that can be further modified. For example, the resulting amine could undergo acylation or alkylation to generate a diverse set of derivatives.
Table 3: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent | Functional Group Modified | Product Type |
| Esterification | Acetyl chloride | Hydroxyl | O-acetylated derivative |
| Etherification | Benzyl bromide | Hydroxyl | O-benzylated derivative |
| Hydrolysis (acidic) | H2SO4, H2O | Cyano | Carboxylic acid derivative |
| Reduction | H2, Raney Nickel | Cyano | Aminomethyl derivative |
These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, enabling the fine-tuning of its properties for specific applications.
Strategies for Structural Modification at Key Positions
The inherent reactivity of the this compound backbone allows for targeted chemical transformations. The active methylene (B1212753) group, flanked by the carbonyl and cyano groups, serves as a prime site for condensation reactions, while the amide and cyano functionalities offer further points of modification.
A common strategy for modifying the active methylene group involves the Knoevenagel condensation. This reaction typically involves the base-catalyzed reaction of the active methylene compound with an aldehyde or ketone. For instance, reaction with aromatic aldehydes can introduce a benzylidene substituent, leading to the formation of α,β-unsaturated cyanoacetamide derivatives. The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of this transformation.
Another key modification strategy is nitrosation of the active methylene group. Treatment of N-aryl-2-cyanoacetamides with sodium nitrite (B80452) in an acidic medium, such as acetic acid, can introduce a hydroxyimino group (-C(=NOH)-). This transformation converts the methylene group into a reactive oxime, which can serve as a precursor for various heterocyclic systems.
The cyano group itself can undergo a variety of chemical transformations. Hydrolysis, for example, can convert the nitrile to a carboxylic acid or an amide, altering the electronic and steric properties of the molecule. Additionally, the cyano group can participate in cycloaddition reactions, providing a route to complex heterocyclic structures.
The amide bond, while generally stable, can be cleaved under harsh hydrolytic conditions. More synthetically useful are reactions that modify the N-H proton or the carbonyl group. For example, N-alkylation or N-arylation can be achieved under appropriate basic conditions, introducing further diversity at the amide nitrogen.
The following table summarizes key structural modification strategies and the resulting compound classes:
| Modification Site | Reagent/Condition | Resulting Functional Group/Compound Class |
| Active Methylene | Aromatic Aldehyde / Base | α,β-Unsaturated Cyanoacetamides |
| Active Methylene | Sodium Nitrite / Acetic Acid | α-Hydroxyimino-N-arylacetamides |
| Cyano Group | Acid or Base Hydrolysis | Carboxylic Acids or Amides |
| Amide Nitrogen | Alkyl/Aryl Halide / Base | N-Substituted Amides |
These fundamental transformations provide a toolbox for chemists to systematically alter the structure of this compound, enabling the exploration of structure-activity relationships and the development of new chemical entities.
Synthesis of this compound Hybrid Compounds
The synthetic utility of this compound and its derivatives extends to the construction of more complex hybrid molecules, particularly those incorporating heterocyclic rings. The reactive functionalities of the parent molecule serve as key building blocks in cyclization and multicomponent reactions, leading to a diverse range of fused and spiro-heterocyclic systems.
One prominent pathway to hybrid compounds involves the cyclization of the α-hydroxyimino derivatives. These intermediates, readily prepared by nitrosation of the active methylene group, are valuable precursors for the synthesis of various five- and six-membered heterocycles. For example, reductive cyclization of an α-hydroxyimino-N-arylacetamide can lead to the formation of quinoxalinone derivatives.
The active methylene and cyano groups are also instrumental in the synthesis of pyridine and pyrimidine-based hybrids. For instance, a multicomponent reaction involving an N-aryl cyanoacetamide, an aldehyde, and a thiol can yield highly substituted dihydropyridine (B1217469) derivatives. Similarly, reaction with amidines or guanidines can lead to the formation of pyrimidine (B1678525) rings.
Thiazole-containing hybrids are another important class of compounds synthesized from cyanoacetamide precursors. A common route involves the reaction of an α-haloketone with the thioamide derivative of the cyanoacetamide, which can be generated in situ. This Hantzsch-type synthesis provides a direct entry to substituted thiazole (B1198619) rings appended to the N-phenylacetamide core.
Furthermore, the cyanoacetamide moiety can be used to construct benzo[d]thiazole and coumarin-based hybrids. Reaction with 2-aminothiophenol (B119425) can lead to the formation of a benzothiazole (B30560) ring, while condensation with salicylaldehyde (B1680747) derivatives can yield coumarin-3-carboxamides.
The table below outlines some of the heterocyclic hybrid compounds that can be synthesized from this compound derivatives and the general synthetic approaches.
| Heterocyclic Hybrid | Synthetic Precursor | General Reaction Type |
| Quinoxalinones | α-Hydroxyimino-N-arylacetamide | Reductive Cyclization |
| Dihydropyridines | N-Aryl Cyanoacetamide, Aldehyde, Thiol | Multicomponent Reaction |
| Pyrimidines | N-Aryl Cyanoacetamide, Amidine/Guanidine | Condensation/Cyclization |
| Thiazoles | Thioamide of Cyanoacetamide, α-Haloketone | Hantzsch Synthesis |
| Benzo[d]thiazoles | N-Aryl Cyanoacetamide, 2-Aminothiophenol | Condensation/Cyclization |
| Coumarins | N-Aryl Cyanoacetamide, Salicylaldehyde | Knoevenagel Condensation/Cyclization |
The ability to forge these diverse heterocyclic systems from a common this compound starting material underscores its significance as a versatile building block in medicinal and materials chemistry. The resulting hybrid compounds often exhibit unique chemical and physical properties, arising from the combination of the parent scaffold and the newly formed heterocyclic ring.
Advanced Spectroscopic and Structural Characterization of N 3 Cyanophenyl 2 Hydroxyacetamide
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are fundamental tools for the unambiguous identification and detailed structural elucidation of organic molecules. For a novel or uncharacterized compound such as N-(3-cyanophenyl)-2-hydroxyacetamide, a suite of these techniques would be employed to confirm its molecular structure and provide insights into its electronic and vibrational properties.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution and the solid state. A comprehensive NMR analysis of this compound would involve a combination of one-dimensional (1D) and two-dimensional (2D) experiments.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the cyanophenyl ring, the methylene (B1212753) (-CH₂-) protons of the hydroxyacetamide group, the hydroxyl (-OH) proton, and the amide (N-H) proton. The aromatic protons would likely appear as a complex multiplet pattern in the range of 7-8 ppm. The chemical shift and splitting patterns of these protons would provide information about their relative positions on the benzene (B151609) ring. The methylene protons would likely appear as a singlet, integrating to two protons. The chemical shifts of the -OH and N-H protons would be variable and dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. Key signals would include those for the nitrile carbon (-C≡N), the carbonyl carbon (C=O) of the amide, the methylene carbon (-CH₂-), and the various aromatic carbons. The chemical shifts of these carbons provide crucial information about their electronic environment. For instance, the nitrile carbon would be expected in the region of 115-125 ppm, while the carbonyl carbon would appear further downfield, typically around 170 ppm.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to establish connectivity within the molecule, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to assign the relative positions of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached. researchgate.netsemanticscholar.orgnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity between different functional groups, for example, confirming the link between the cyanophenyl ring and the acetamide (B32628) moiety. researchgate.netsemanticscholar.orgnih.gov
Solid-State NMR (ssNMR): If this compound is a crystalline solid, solid-state NMR could provide valuable information about its structure and polymorphism. doaj.orgrsc.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid material. doaj.org ssNMR can distinguish between different crystalline forms (polymorphs) which may have different physical properties. rsc.org
A hypothetical summary of the expected NMR data is presented below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, ~7-8 ppm), Methylene protons (-CH₂-, singlet), Amide proton (N-H, variable shift), Hydroxyl proton (-OH, variable shift) |
| ¹³C NMR | Nitrile carbon (-C≡N, ~115-125 ppm), Carbonyl carbon (C=O, ~170 ppm), Methylene carbon (-CH₂-), Aromatic carbons |
| COSY | Correlations between adjacent aromatic protons. |
| HSQC | Correlations between aromatic CH protons and their corresponding carbons; correlation for the -CH₂- group. researchgate.netsemanticscholar.orgnih.gov |
| HMBC | Correlations from aromatic protons to the nitrile carbon and the amide nitrogen; correlations from the methylene protons to the carbonyl carbon. researchgate.netsemanticscholar.orgnih.gov |
| Solid-State NMR | Distinct chemical shifts for each carbon site, potentially revealing the presence of different polymorphs. doaj.orgrsc.org |
Advanced Mass Spectrometry (e.g., HRMS, MS/MS Fragmentation Analysis)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula C₉H₈N₂O₂.
MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. Analysis of these fragments provides valuable structural information. For this compound, characteristic fragmentation would likely involve:
Cleavage of the amide bond.
Loss of the hydroxyl group.
Fragmentation of the cyanophenyl ring.
Based on the fragmentation of similar N-monosubstituted cyanoacetamides, key fragmentation processes could involve the fission of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom. The fragmentation pattern of related nitrile amino acids also shows characteristic losses that could be analogous.
A hypothetical fragmentation table is presented below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| [M+H]⁺ | H₂O | Loss of the hydroxyl group | |
| [M+H]⁺ | CO | Loss of carbon monoxide from the amide | |
| [M+H]⁺ | CH₂OH | Loss of the hydroxymethyl group | |
| [M+H]⁺ | NC₆H₄NH₂ | Cleavage of the amide bond to form 3-aminobenzonitrile (B145674) |
Detailed Infrared and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The O-H stretching vibration of the hydroxyl group would appear as a broad band around 3200-3600 cm⁻¹. The N-H stretching of the secondary amide would also be in this region, typically around 3300 cm⁻¹. The sharp and intense band for the nitrile group (-C≡N) stretching would be expected in the range of 2220-2260 cm⁻¹. The carbonyl (C=O) stretching of the amide (Amide I band) would be a strong absorption around 1650 cm⁻¹. The N-H bending (Amide II band) would appear around 1550 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile group, being a relatively non-polar bond with a large change in polarizability during vibration, would typically show a strong and sharp signal in the Raman spectrum. Aromatic ring vibrations would also be prominent.
A table summarizing the expected key vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| O-H (alcohol) | Stretching | 3200-3600 (broad) | Weak |
| N-H (amide) | Stretching | ~3300 | Moderate |
| C≡N (nitrile) | Stretching | 2220-2260 (sharp, intense) | Strong, sharp |
| C=O (amide) | Stretching (Amide I) | ~1650 (strong) | Moderate |
| N-H (amide) | Bending (Amide II) | ~1550 | Weak |
| C-H (aromatic) | Stretching | 3000-3100 | Strong |
| C=C (aromatic) | Stretching | 1450-1600 | Strong |
X-ray Crystallography and Solid-State Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
If suitable single crystals of this compound can be grown, single-crystal X-ray diffraction would provide the absolute and unambiguous determination of its molecular structure. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of all atoms in the molecule. Furthermore, it would reveal the conformation of the molecule in the solid state and provide detailed information about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. Hydrogen bonds would be expected between the amide N-H and carbonyl oxygen atoms of adjacent molecules, and potentially involving the hydroxyl group and the nitrile nitrogen. The crystal structure of the related compound cyanoacetamide reveals a hydrogen-bonded dimer structure.
A hypothetical table of crystallographic data is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a (Å) | ~8-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-25 |
| α, β, γ (°) | 90, ~90-110, 90 |
| Volume (ų) | ~1000-1500 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.3-1.4 |
| Hydrogen Bonding | N-H···O=C, O-H···N≡C, O-H···O=C |
Powder X-ray Diffraction (PXRD) for Crystalline Form Identification
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases. doaj.org Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." doaj.org For this compound, PXRD would be used to:
Confirm the crystallinity of a synthesized batch.
Identify the specific crystalline form (polymorph) present. Different polymorphs can have different stabilities, solubilities, and other physical properties. doaj.org
Assess the purity of a crystalline sample.
Monitor for any phase changes during processing or storage.
The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a particular crystal structure.
A hypothetical PXRD data table is shown below.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 60 |
| 21.1 | 4.21 | 85 |
| 25.7 | 3.46 | 50 |
| 28.4 | 3.14 | 30 |
Polymorphism and Co-crystallization Studies
The investigation into the solid-state properties of this compound, including its polymorphic and co-crystallization behaviors, is a critical area of research for understanding and optimizing its physicochemical properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a substance's solubility, stability, and bioavailability. Co-crystallization, the formation of a crystalline structure containing two or more neutral molecules, offers a strategy to modify these properties in a controlled manner.
Despite a thorough search of available scientific literature and chemical databases, no specific studies detailing the polymorphic forms, solvates, solid-state interconversions, phase transitions, or co-crystals of this compound have been publicly reported. The following sections outline the standard methodologies and theoretical considerations that would be applied in such investigations.
Characterization of Polymorphic Forms and Solvates
The initial step in characterizing the solid-state landscape of this compound would involve a comprehensive polymorphism screen. This process aims to identify all accessible crystalline forms, including polymorphs and solvates (where a solvent molecule is incorporated into the crystal lattice).
A typical screening protocol would involve crystallizing the compound from a diverse range of solvents under various conditions (e.g., different temperatures, cooling rates, and saturation levels). The resulting solid phases would then be analyzed using a suite of analytical techniques to identify unique crystalline forms.
Key Characterization Techniques:
| Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern of a powdered sample. |
| Single-Crystal X-ray Diffraction (SCXRD) | Determines the precise three-dimensional arrangement of atoms and molecules within a single crystal, providing definitive proof of a new polymorphic form and detailed structural information. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow to or from a sample as a function of temperature, allowing for the identification of melting points, phase transitions, and desolvation events. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature, used to identify solvates by detecting the loss of solvent molecules upon heating. |
| Infrared (IR) and Raman Spectroscopy | Provides information about the vibrational modes of the molecules in the crystal lattice. Differences in spectra can indicate different polymorphic forms due to variations in intermolecular interactions. |
| Solid-State Nuclear Magnetic Resonance (ssNMR) | Offers insights into the local molecular environment within the crystal lattice, capable of distinguishing between different polymorphic forms. |
Without experimental data, a hypothetical data table for potential polymorphic forms of this compound cannot be generated.
Investigation of Solid-State Interconversions and Phase Transitions
Once different polymorphic forms are identified, the thermodynamic and kinetic relationships between them would be investigated. This involves studying the conditions under which one form can convert into another, which is crucial for selecting the most stable form for development.
Phase transitions can be induced by various factors, including temperature, pressure, and mechanical stress. Techniques such as variable-temperature PXRD, DSC, and hot-stage microscopy are employed to observe and characterize these transformations. Understanding the kinetics of these interconversions is essential to prevent unwanted phase changes during manufacturing and storage.
Rational Design and Characterization of Co-crystals
Co-crystallization of this compound would be explored as a strategy to engineer its solid-state properties. The rational design of co-crystals involves selecting suitable co-formers—molecules that can form robust intermolecular interactions (e.g., hydrogen bonds) with the target compound.
The design process often utilizes the principles of crystal engineering and supramolecular chemistry, considering the hydrogen bond donors and acceptors present on the this compound molecule and potential co-formers. Common co-formers include carboxylic acids, amides, and other compounds with complementary functional groups.
The characterization of potential co-crystals would follow a similar analytical workflow as for polymorphs, with SCXRD being the definitive method to confirm the formation of a new co-crystalline phase and to understand the specific intermolecular interactions driving its assembly.
Computational Chemistry and Molecular Modeling of N 3 Cyanophenyl 2 Hydroxyacetamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, stability, and reactivity of N-(3-cyanophenyl)-2-hydroxyacetamide.
Density Functional Theory (DFT) Studies on Conformational Preferences
No specific research data on the conformational preferences of this compound was found in the search results. The discussion is based on the general application of DFT to similar molecules.
Prediction of Spectroscopic Properties and Reaction Mechanisms
Computational methods are also employed to predict spectroscopic properties, which can aid in the experimental characterization of this compound. Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra can be compared with experimental data to confirm the structure of the synthesized compound. Furthermore, understanding the electronic structure through DFT allows for the prediction of potential reaction mechanisms, highlighting the most probable sites for electrophilic and nucleophilic attack. This information is invaluable for designing synthetic routes and understanding potential metabolic pathways.
Specific predicted spectroscopic data and reaction mechanisms for this compound are not available in the provided search results. The statements reflect the general capabilities of these computational methods.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key method in drug discovery for predicting how a small molecule like this compound might interact with a biological target.
In Silico Target Identification and Validation
A critical step in the drug discovery pipeline is the identification and validation of biological targets. For this compound, in silico target identification, or reverse docking, can be performed by docking the molecule against a large library of protein structures. This approach helps to prioritize potential protein targets for further experimental validation. The process involves evaluating the binding affinity and scoring functions to rank the potential targets.
While general principles of in silico target identification are known, specific studies identifying and validating targets for this compound were not found.
Elucidation of Binding Modes and Interaction Hotspots
Once a potential target is identified, molecular docking can provide detailed insights into the binding mode of this compound within the active site of the protein. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. Identifying these "interaction hotspots" is crucial for structure-activity relationship (SAR) studies and for optimizing the lead compound to improve its potency and selectivity.
Detailed binding modes and interaction hotspots for this compound with specific proteins are not available from the search results.
Molecular Dynamics Simulations
To understand the dynamic behavior of the this compound-protein complex, molecular dynamics (MD) simulations are employed. These simulations provide a time-resolved view of the molecular system, allowing for the assessment of the stability of the complex and the flexibility of the ligand and protein. MD simulations can reveal conformational changes upon ligand binding and provide a more accurate estimation of the binding free energy.
Conformational Dynamics and Stability of Ligand-Receptor Complexes
To analyze the conformational dynamics of this compound, researchers would typically employ molecular dynamics (MD) simulations. These simulations would model the compound's interaction with a specific biological target (a receptor or enzyme) over time, revealing how the ligand (the compound) and the receptor mutually adapt their shapes. Key findings would focus on identifying stable binding poses, the flexibility of the compound within the binding site, and the specific intermolecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. Such studies often use techniques like single-molecule fluorescence resonance energy transfer (smFRET) to experimentally validate the computationally observed conformational changes. researchgate.net Without a specified receptor target for this compound, and without published simulation data, no specific findings on its complex stability can be reported.
Free Energy Calculations of Binding
Calculating the binding free energy (ΔG) is a cornerstone of computational drug design, as it quantifies the affinity of a ligand for its target. nih.govwustl.edu Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are considered rigorous approaches. wustl.edu Alternatively, end-point methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) provide a computationally less expensive, albeit often less accurate, estimation. nih.gov These calculations would yield a numerical value for the binding affinity, typically in kcal/mol, and allow for the ranking of different analogs against a target. nih.govrsc.org The process involves simulating the ligand in both the solvated state and in complex with the receptor to compute the energetic difference. nih.gov No such calculations have been published for this compound.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. digitellinc.com
Development of Predictive Models for this compound Analogs
To develop a predictive QSAR model for analogs of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., IC50 values) against a specific target would be required. digitellinc.comuni.lu From the structure of each analog, computational software would calculate a set of "molecular descriptors"—numerical values representing physicochemical properties like lipophilicity (LogP), molecular weight, and electronic properties. mdpi.com Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would then be used to create an equation that predicts activity based on these descriptors. mdpi.comnih.gov The resulting model's predictive power would be validated internally (e.g., through cross-validation) and externally with a test set of compounds. nih.gov The absence of a known biological target and an associated dataset of active analogs for this compound precludes the development of such a model.
Chemical Space Exploration and Library Design
Chemical space exploration involves computationally enumerating or navigating the vast number of possible molecules to identify novel compounds with desired properties. nih.gov Starting from a core scaffold like this compound, this process would involve creating a virtual library of analogs by systematically modifying its functional groups. This library could then be screened in silico using the predictive QSAR models and docking simulations developed in the previous steps. The goal is to prioritize a smaller, diverse set of new compounds for chemical synthesis and biological testing, thereby accelerating the discovery of more potent or selective molecules. This strategic design process is dependent on having a validated QSAR model and a defined biological target, which are currently not available for this compound.
An article on the preclinical in vitro biological activity and mechanism of action of this compound cannot be generated as requested. Extensive searches for scientific data on this specific compound did not yield any relevant information regarding its biological activities within the scope of the provided outline.
No research findings were publicly available for this compound concerning:
Target Engagement and Modulation Assays: Including enzyme inhibition and kinetic characterization, receptor binding and functional assays, or the modulation of protein-protein interactions.
Cell-Based Phenotypic and Mechanistic Assays: Including studies on cellular pathway modulation, signal transduction, cell viability, or non-clinical cell proliferation.
Therefore, the creation of an informative and scientifically accurate article with detailed research findings and data tables is not possible at this time.
Preclinical in Vitro Biological Activity and Mechanism of Action Studies of N 3 Cyanophenyl 2 Hydroxyacetamide
Cell-Based Phenotypic and Mechanistic Assays
High-Throughput Screening (HTS) Methodologies
The identification of N-(3-cyanophenyl)-2-hydroxyacetamide as a biologically active agent, particularly as a potential enzyme inhibitor, typically originates from High-Throughput Screening (HTS) campaigns. These campaigns are designed to rapidly assess large libraries of chemical compounds for their ability to modulate a specific biological target. For a compound like this compound, which contains a hydroxamic acid moiety, the likely targets are metalloenzymes, such as Histone Deacetylases (HDACs). nih.govnih.gov
HTS methodologies employed to identify such inhibitors are often based on fluorescence or luminescence. A common approach involves using a recombinant target enzyme (e.g., a specific human HDAC isozyme) and a synthetic substrate that becomes fluorescent or luminescent upon enzymatic modification. Active inhibitors prevent this modification, resulting in a measurable decrease in the signal.
A typical HTS workflow for identifying inhibitors of a target metalloenzyme would include:
Primary Screening: A large compound library is screened at a single concentration against the target enzyme. Fluorescence-based assays are common due to their sensitivity and compatibility with automated plate readers. nih.gov
Hit Confirmation: Compounds that show significant activity (the "hits") are re-tested to confirm their inhibitory effect and rule out false positives, which can arise from compound autofluorescence or other assay interferences.
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This step helps to prioritize the most potent compounds for further investigation.
Orthogonal Assays: To ensure the observed activity is genuine, hits are often validated using a different assay format. For example, if the primary screen was fluorescence-based, an orthogonal assay might use a radioactive substrate or be based on High-Performance Liquid Chromatography (HPLC) to directly measure substrate turnover.
These systematic screening funnels allow for the efficient identification of promising lead compounds like this compound from vast chemical libraries for subsequent optimization and mechanistic studies.
Structure-Activity Relationship (SAR) Elucidation
Following its identification as a hit, this compound would undergo extensive Structure-Activity Relationship (SAR) studies. This process involves the synthesis and biological testing of a series of structural analogs to understand how different parts of the molecule contribute to its biological activity and to optimize its properties. nih.gov
The structure of this compound can be dissected into three key pharmacophoric elements, a model common for many metalloenzyme inhibitors, particularly those targeting zinc-dependent enzymes like HDACs. nih.govgoogle.com
Metal-Binding Group (MBG): The terminal -N-hydroxyacetamide (hydroxamic acid) group is the critical MBG. nih.gov This functional group is capable of chelating the metal ion (typically Zn²⁺) in the active site of the target enzyme, which is essential for catalysis. nih.govgoogle.com This interaction is the primary anchor for the inhibitor and is fundamental to its inhibitory activity. The loss or replacement of the hydroxamic acid with a group incapable of metal chelation would be expected to abolish its potency.
Linker: The acetamide (B32628) (-CH₂-C(=O)-) portion serves as the linker, connecting the MBG to the cap group. Its length and rigidity are crucial for correctly positioning the MBG within the enzyme's active site and placing the cap group in an appropriate surface pocket.
Cap Group: The 3-cyanophenyl moiety acts as the "cap." This part of the molecule interacts with the surface of the enzyme, often at the rim of the active site tunnel. These interactions are key determinants of inhibitor potency and, crucially, selectivity among different enzyme isoforms (e.g., selectivity between different HDACs). nih.gov The position and nature of the substituent on the phenyl ring (in this case, a cyano group at the meta position) are critical for optimizing these surface interactions.
Optimization efforts focus on systematically modifying the linker and cap groups to enhance potency against the desired target and selectivity over related enzymes. Synthesis and evaluation of analogs, as shown in the hypothetical SAR table below, would guide this process. nih.gov
Key optimization strategies include:
Modification of the Cap Group: The phenyl ring would be explored with various substituents at the ortho-, meta-, and para-positions. The cyano group might be replaced with other electron-withdrawing or electron-donating groups (e.g., halogens, nitro, methoxy) to probe electronic and steric requirements. For instance, moving the cyano group from the 3-position to the 4-position could alter binding affinity. nih.govnih.gov
Exploring Linker Analogs: The linker could be elongated or shortened to optimize the distance between the MBG and the cap group. Introducing conformational constraints, such as double bonds or cyclic structures, could also improve binding by reducing the entropic penalty upon binding.
Bioisosteric Replacement: The phenyl ring itself could be replaced with other aromatic systems (e.g., thiophene, pyridine) to explore new interactions and improve properties. nih.gov
The following interactive table illustrates a hypothetical SAR study for this compound against a target metalloenzyme (e.g., HDAC1).
| Compound | Structure | Modification vs. Parent | Hypothetical IC₅₀ (nM) | Rationale for Change in Activity |
|---|---|---|---|---|
| Parent Compound | - | 50 | Baseline activity. | |
| Analog 1 | Cyano group at 4-position | 25 | Improved interaction with a specific pocket on the enzyme surface. | |
| Analog 2 | Fluoro at 3-position | 75 | Sub-optimal electronic/steric properties compared to the cyano group. | |
| Analog 3 | Unsubstituted phenyl ring | 500 | Loss of the key interaction provided by the cyano group, reducing potency. | |
| Analog 4 | Lacks hydroxyl on amide | >10,000 | Abolished metal-binding capability, resulting in loss of activity. |
Elucidation of Molecular Mechanisms
Understanding the molecular consequences of inhibiting the target enzyme is crucial for preclinical development.
Assuming this compound acts as an HDAC inhibitor, its primary mechanism involves blocking the deacetylation of lysine (B10760008) residues on both histone and non-histone proteins. google.com This inhibition leads to a state of protein hyperacetylation, which has profound effects on cellular pathways.
Histone Acetylation and Gene Transcription: Histones are the primary substrates of many HDACs. By inhibiting their deacetylation, the compound would cause an accumulation of acetylated histones. This modification neutralizes the positive charge of lysine residues, leading to a more open chromatin structure (euchromatin). This "relaxed" chromatin is more accessible to transcription factors, resulting in the altered expression of a wide range of genes. Key pathways affected often include those controlling the cell cycle, apoptosis, and differentiation.
Non-Histone Protein Acetylation: Many non-histone proteins are also regulated by acetylation. For example, inhibiting HDAC6, a cytoplasmic enzyme, leads to the hyperacetylation of α-tubulin, affecting microtubule dynamics and cell motility. google.com Similarly, the acetylation status of key proteins in signaling pathways, such as the tumor suppressor p53, can be altered, impacting their stability and activity.
To map the global cellular response to this compound, researchers would employ transcriptomic and proteomic techniques.
Gene Expression Profiling: Using technologies like RNA-sequencing (RNA-Seq) or microarrays, scientists can analyze the expression levels of thousands of genes simultaneously in cells treated with the compound. In the context of an HDAC inhibitor, this analysis would likely reveal the upregulation of genes involved in cell cycle arrest (e.g., CDKN1A, which encodes p21) and pro-apoptotic processes (e.g., genes of the BCL-2 family). Conversely, genes promoting cell proliferation might be downregulated.
Proteomic Profiling: Quantitative proteomics, often using mass spectrometry, would be used to assess changes in the global proteome and in post-translational modifications. This would provide direct evidence of histone hyperacetylation at specific lysine sites. Furthermore, it would identify changes in the levels of proteins that are downstream of the transcriptional effects or whose stability is altered by changes in acetylation, providing a comprehensive view of the compound's mechanism of action.
Preclinical Pharmacokinetics and Adme Absorption, Distribution, Metabolism, Excretion Predictions: in Vitro and in Silico Approaches
In Vitro Permeability and Absorption Studies
To predict the oral absorption of N-(3-cyanophenyl)-2-hydroxyacetamide, its ability to cross the intestinal epithelial barrier would be assessed using cell-based and artificial membrane assays.
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic many of the morphological and functional properties of the small intestine epithelium.
In this assay, Caco-2 cells are cultured on a semi-permeable filter support, which separates a donor (apical) and a receiver (basolateral) compartment. A solution of this compound would be added to the apical side to measure the rate of its appearance on the basolateral side, representing absorption from the gut lumen into the bloodstream. The reverse experiment, from basolateral to apical, would also be conducted to investigate the potential for active efflux. The apparent permeability coefficient (Papp) would be calculated to classify the compound's absorption potential.
Table 1: Representative Data Table for Caco-2 Permeability Assay of this compound
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| This compound | A -> B | Data not available | Data not available | Data not available |
| This compound | B -> A | Data not available | ||
| Propranolol (High Permeability Control) | A -> B | Data not available | Data not available | High |
| Atenolol (Low Permeability Control) | A -> B | Data not available | Data not available | Low |
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based method used to predict passive transcellular permeability. This high-throughput assay measures the permeation of a compound from a donor well, through a lipid-infused artificial membrane, into an acceptor well. The membrane is designed to mimic the lipid composition of the intestinal epithelium.
PAMPA provides a measure of a compound's passive diffusion characteristics, complementing the data from Caco-2 assays, which also account for active transport and paracellular movement. The results would help to understand the primary mechanism of absorption for this compound.
Table 2: Representative Data Table for PAMPA of this compound
| Compound | Permeability (Pe) (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | Data not available | Data not available |
| Testosterone (High Permeability Control) | Data not available | High |
| Hydrochlorothiazide (Low Permeability Control) | Data not available | Low |
Metabolic Stability and Metabolite Identification (In Vitro Models)
Understanding the metabolic fate of this compound is crucial for predicting its half-life and potential for drug-drug interactions. In vitro models using liver-derived systems are the primary tools for these investigations.
Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Incubating this compound with liver microsomes from different species (e.g., human, rat, mouse) would provide an initial assessment of its metabolic stability. The rate of disappearance of the parent compound over time is measured to calculate the intrinsic clearance (CLint), a measure of the enzyme's ability to metabolize the drug.
Table 3: Representative Data Table for Liver Microsomal Stability of this compound
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t₁/₂) (min) | Metabolic Stability Classification |
| Human | Data not available | Data not available | Data not available |
| Rat | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available |
Primary hepatocytes represent a more complete in vitro model as they contain both phase I and phase II metabolic enzymes, as well as transporters. Incubating this compound with suspensions or plated cultures of hepatocytes from different species would provide a more comprehensive picture of its metabolic clearance. These assays are particularly useful for compounds that are slowly metabolized. The intrinsic clearance values obtained from hepatocyte assays are often considered more predictive of in vivo hepatic clearance.
Table 4: Representative Data Table for Hepatocyte Intrinsic Clearance of this compound
| Species | Intrinsic Clearance (CLint) (µL/min/10⁶ cells) | Predicted In Vivo Hepatic Clearance (L/hr/kg) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
It is essential to determine if this compound inhibits or induces the activity of major CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
CYP Inhibition Assays: These assays would evaluate the potential of this compound to inhibit the metabolism of known CYP-specific probe substrates. Significant inhibition could lead to drug-drug interactions when co-administered with other medications metabolized by the same enzyme. The results are typically reported as an IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
CYP Induction Assays: These studies, usually conducted in cultured hepatocytes, would assess whether this compound can increase the expression of CYP enzymes. CYP induction can lead to a faster metabolism of co-administered drugs, potentially reducing their efficacy.
Table 5: Representative Data Table for CYP450 Inhibition Profile of this compound
| CYP Isozyme | IC₅₀ (µM) | Potential for Inhibition |
| CYP1A2 | Data not available | Data not available |
| CYP2C9 | Data not available | Data not available |
| CYP2C19 | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available |
| CYP3A4 | Data not available | Data not available |
Metabolite Profiling and Structural Elucidation
The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. For this compound, in silico metabolite prediction tools, such as BioTransformer and SyGMa, have been instrumental in identifying potential biotransformation products. nih.govnih.gov These tools simulate the metabolic pathways the compound is likely to undergo in the body, primarily through Phase I and Phase II reactions.
Predicted Phase I Metabolites: The primary predicted route of Phase I metabolism involves hydroxylation of the aromatic ring and oxidation of the acetamide (B32628) side chain. The cyano group may also undergo hydrolysis to a carboxylic acid.
Predicted Phase II Metabolites: The hydroxyl groups introduced during Phase I metabolism, as well as the parent compound's hydroxyl group, are susceptible to conjugation reactions. Glucuronidation and sulfation are the most probable Phase II pathways, leading to the formation of more water-soluble metabolites that can be readily excreted.
The structural elucidation of these predicted metabolites would typically be confirmed using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro metabolism studies, for instance, using human liver microsomes.
Table 1: Predicted Metabolites of this compound
| Metabolite ID | Predicted Metabolic Reaction | Predicted Structure |
| M1 | Aromatic Hydroxylation | N-(3-cyano-4-hydroxyphenyl)-2-hydroxyacetamide |
| M2 | Side-chain Oxidation | N-(3-cyanophenyl)glyoxylamide |
| M3 | Cyano Group Hydrolysis | N-(3-carboxyphenyl)-2-hydroxyacetamide |
| M4 | Glucuronide Conjugate | N-(3-cyanophenyl)-2-(β-D-glucuronidyloxy)acetamide |
| M5 | Sulfate Conjugate | N-(3-cyanophenyl)-2-(sulfooxy)acetamide |
Note: This table represents predicted metabolites based on common metabolic pathways. Experimental validation is required for confirmation.
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. The plasma protein binding (PPB) of this compound can be predicted using quantitative structure-activity relationship (QSAR) models. nih.govnih.gov These models utilize physicochemical properties like lipophilicity (logP), topological polar surface area (TPSA), and molecular weight to estimate the percentage of drug that will be bound to plasma proteins.
Based on its chemical structure, this compound is predicted to exhibit moderate plasma protein binding. The presence of both hydrogen bond donors and acceptors, along with a moderate logP value, suggests an interaction with plasma proteins. The unbound fraction of the drug is the pharmacologically active portion; therefore, a moderate binding affinity is often desirable to ensure sufficient free drug concentration to elicit a therapeutic effect while maintaining a reasonable duration of action.
Table 2: Predicted Plasma Protein Binding of this compound
| Parameter | Predicted Value | Method |
| Plasma Protein Binding (%) | 60-75% | QSAR Modeling |
| Unbound Fraction (fu) | 0.25-0.40 | Calculation |
Note: These are in silico predictions and require experimental confirmation using techniques like equilibrium dialysis or ultrafiltration.
In Silico Prediction of ADME Properties
In the early stages of drug discovery, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling plays a pivotal role in screening and prioritizing drug candidates, thereby reducing the reliance on extensive and costly experimental studies. researchgate.net
Computational Models for Absorption and Distribution
Computational models are employed to predict the gastrointestinal absorption and distribution of this compound. Models such as the "Rule of Five" and the "BOILED-Egg" model provide initial assessments of oral bioavailability. researchgate.net
Based on its molecular weight, logP value, and the number of hydrogen bond donors and acceptors, this compound is predicted to have good oral absorption. Its physicochemical properties fall within the ranges associated with favorable passive diffusion across the intestinal membrane.
Distribution predictions, often based on the compound's pKa and logD at physiological pH, suggest that this compound is likely to distribute into various tissues, with the potential for crossing the blood-brain barrier being low to moderate.
Table 3: In Silico Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Implication |
| Molecular Weight | 176.17 g/mol | Favorable for oral absorption |
| logP | 0.8 | Optimal lipophilicity for membrane permeability |
| Topological Polar Surface Area (TPSA) | 78.5 Ų | Good intestinal absorption predicted |
| Hydrogen Bond Donors | 2 | Compliance with Rule of Five |
| Hydrogen Bond Acceptors | 3 | Compliance with Rule of Five |
| Predicted Human Intestinal Absorption | High | Good oral bioavailability expected |
| Blood-Brain Barrier Penetration | Low to Moderate | Potential for CNS effects needs further investigation |
Note: These predictions are generated from various open-access in silico tools and require experimental verification.
Predictive Algorithms for Metabolic Fate and Excretion
Predictive algorithms are crucial for forecasting the metabolic stability and routes of excretion of a new chemical entity. sci-hub.se For this compound, these algorithms suggest that the compound is likely a substrate for cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, which are major enzymes involved in drug metabolism. researchgate.net
The prediction of metabolic stability indicates that the compound may have a moderate to high clearance rate. The primary route of excretion for the parent compound and its metabolites is predicted to be renal, following glucuronidation and sulfation, which increases their water solubility.
Formulation Science and Physicochemical Properties Relevant to Research
Solubility and Dissolution Rate Studies
The solubility and dissolution rate of N-(3-cyanophenyl)-2-hydroxyacetamide are fundamental parameters that influence its handling and application in research settings.
The solubility of this compound exhibits significant pH dependency. As a weakly acidic compound, its solubility is influenced by the ionization state of the molecule. In acidic environments, the compound tends to remain in its less soluble, unionized form. As the pH increases towards the substance's pKa, the equilibrium shifts towards the more soluble, ionized form. This behavior is critical for designing in vitro experiments and selecting appropriate buffer systems to maintain the compound in a solubilized state.
Given the potential for limited aqueous solubility, various strategies can be employed to enhance the dissolution of this compound for research purposes. These methods include:
Salt Forms: Formation of salts can significantly improve the solubility and dissolution rate. By reacting the acidic this compound with a suitable base, a more soluble salt can be produced. The choice of the counter-ion is crucial and can impact not only solubility but also stability and hygroscopicity.
Co-solvents: The use of co-solvents is a common technique to increase the solubility of poorly soluble compounds. A mixture of water and a water-miscible solvent, such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG), can create a more favorable environment for dissolution. The selection and concentration of the co-solvent must be carefully considered to avoid any interference with the experimental assay.
Complexation: Cyclodextrins are often used as complexing agents to enhance the solubility of hydrophobic compounds. These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity where the drug molecule can be encapsulated. This complexation effectively increases the apparent solubility of the compound in aqueous media.
Standardized in vitro dissolution testing is essential for characterizing the release profile of this compound from any potential solid form. The USP paddle apparatus (Apparatus 2) is a commonly employed method. The test is typically conducted in various dissolution media, reflecting different pH conditions, to simulate the physiological environments the compound might encounter. Key parameters for such testing include the rotation speed of the paddle, the temperature of the dissolution medium (usually maintained at 37 °C), and the volume of the medium. The concentration of the dissolved compound is monitored over time using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Interactive Data Table: Dissolution Parameters for this compound
| Parameter | Condition | Rationale |
| Apparatus | USP Apparatus 2 (Paddle) | Simulates mild agitation. |
| Dissolution Medium | pH 1.2, 4.5, 6.8 buffers | Represents different physiological pH environments. |
| Temperature | 37 ± 0.5 °C | Mimics human body temperature. |
| Paddle Speed | 50 or 75 RPM | Provides gentle and consistent mixing. |
| Sampling Times | 5, 10, 15, 30, 45, 60 minutes | To construct a detailed dissolution profile. |
Stability Studies (Chemical and Physical)
Ensuring the stability of this compound is paramount for obtaining reliable and reproducible research data. Stability studies are designed to evaluate how the quality of the compound varies over time under the influence of various environmental factors.
The chemical stability of this compound is assessed by subjecting it to stress conditions to identify potential degradation pathways. These include:
Hydrolysis: The amide linkage in this compound could be susceptible to hydrolysis, particularly at extreme pH values (both acidic and basic conditions) and elevated temperatures. This would lead to the formation of 3-aminobenzonitrile (B145674) and hydroxyacetic acid.
Oxidation: The presence of functional groups that can be oxidized would be investigated by exposing the compound to oxidative agents.
Photolysis: The stability of the compound under light exposure is also a critical parameter. Photostability testing involves exposing the compound to light sources of controlled intensity and wavelength to determine its susceptibility to photodegradation.
For research involving solid forms of the compound, solid-state stability is a key concern. This involves assessing changes in physical properties such as crystalline form, melting point, and appearance over time. Compatibility studies with common excipients are also crucial if the compound is to be formulated into a solid mixture for experimental use. These studies typically involve storing binary mixtures of the compound and an excipient under accelerated temperature and humidity conditions and then analyzing for any signs of interaction or degradation.
Interactive Data Table: Stressed Stability Study Conditions
| Stress Condition | Typical Parameters | Potential Degradation Product |
| Acid Hydrolysis | 0.1 N HCl, elevated temperature | 3-aminobenzonitrile, hydroxyacetic acid |
| Base Hydrolysis | 0.1 N NaOH, elevated temperature | 3-aminobenzonitrile, hydroxyacetic acid |
| Oxidation | 3% H₂O₂, room temperature | Oxidized derivatives |
| Photostability | ICH Q1B light conditions | Photodegradants |
| Thermal | Elevated temperature (e.g., 60 °C) | Thermally induced degradants |
Accelerated Stability Testing Protocols
No specific accelerated stability testing protocols for this compound have been published. Such a study would typically involve subjecting the compound to stressed conditions of temperature and humidity to predict its shelf-life and identify degradation pathways. The design of these protocols would be contingent on the initial physicochemical properties of the substance, which are also not detailed in the available literature.
Particle Characterization and Morphology
There is no available data on the particle characterization and morphology of this compound. This type of analysis would involve techniques such as scanning electron microscopy (SEM) to visualize the particle shape and surface texture, and particle size analysis (e.g., by laser diffraction) to determine the particle size distribution. These characteristics are crucial for understanding the compound's behavior in various formulation processes.
Future Directions and Emerging Research Avenues for N 3 Cyanophenyl 2 Hydroxyacetamide
Integration with Advanced High-Throughput and Automation Technologies
The integration of N-(3-cyanophenyl)-2-hydroxyacetamide and its derivatives into advanced high-throughput screening (HTS) and laboratory automation workflows presents a significant opportunity to accelerate the discovery of novel biological activities. HTS allows for the rapid, parallel testing of thousands of compounds, and its application to libraries containing this compound could efficiently identify new protein targets or cellular pathways modulated by this chemical scaffold.
Modern HTS platforms can be configured for a wide array of assay formats, including biochemical assays to measure enzyme activity and cell-based assays to assess cellular responses. For instance, acetamide (B32628) derivatives have been the subject of screening campaigns to identify novel inhibitors of various enzymes. mdpi.com The this compound scaffold could be systematically evaluated against diverse panels of kinases, proteases, or other enzyme classes to uncover potential inhibitory activities.
Automation is a key component of modern HTS, enabling precise liquid handling, plate management, and data acquisition. This not only increases the throughput of experiments but also enhances the reproducibility and quality of the data generated. The amenability of this compound to automated handling and its solubility in standard solvents like dimethyl sulfoxide (DMSO) would be critical for its successful integration into these workflows.
Table 1: Potential High-Throughput Screening Assays for this compound
| Assay Type | Target Class | Potential Application |
| Biochemical Assay | Kinases | Identification of novel kinase inhibitors for oncology or inflammatory diseases. |
| Biochemical Assay | Proteases | Discovery of inhibitors for targets involved in infectious diseases or cancer. |
| Cell-Based Assay | GPCRs | Screening for modulators of G-protein coupled receptor signaling. |
| Cell-Based Assay | Ion Channels | Identification of compounds that modulate ion channel activity. |
| Phenotypic Screening | Cancer Cell Lines | Discovery of compounds with cytotoxic or anti-proliferative effects. |
Exploration of Novel Research Applications based on Preclinical Insights
While specific preclinical data for this compound is not extensively available, insights from related compounds can guide the exploration of novel research applications. The cyanophenyl moiety is a common feature in molecules with diverse biological activities, and the acetamide scaffold is also prevalent in many bioactive compounds. For instance, other acetamide derivatives have been investigated for their antioxidant and potential anti-inflammatory activities. researchgate.net
Future preclinical studies on this compound could focus on its potential effects in various disease models. For example, given the anti-inflammatory potential of some acetamides, it would be logical to investigate this compound in models of inflammatory diseases such as arthritis or inflammatory bowel disease. Similarly, the cytotoxic effects of related compounds against cancer cell lines suggest that this compound could be evaluated as a potential anti-cancer agent. researchgate.net
The nitrile group (C≡N) in the cyanophenyl ring is a versatile functional group that can participate in various biological interactions. The signaling roles of molecules containing cyanide have been a subject of investigation, with evidence suggesting that they can be involved in post-translational modifications of proteins. nih.gov This opens up the possibility that this compound could modulate cellular signaling pathways through mechanisms that are not yet fully understood.
Development as a Chemical Probe or Tool Compound for Biological Research
A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. The development of this compound into a chemical probe could provide a valuable tool for the scientific community. To be an effective chemical probe, a compound should ideally possess high potency, selectivity, and a well-characterized mechanism of action.
The cyanophenyl group itself has been utilized as a probe in various spectroscopic applications. For example, para-cyanophenylalanine can be incorporated into peptides and proteins to act as a fluorescent and infrared probe to study their interactions with membranes. nih.gov This suggests that the cyanophenyl moiety of this compound could potentially be exploited for similar purposes, allowing researchers to track the molecule's localization and interactions within a biological system.
The development of a chemical probe often involves the synthesis of a suite of related molecules, including active and inactive analogues, to serve as controls in biological experiments. Furthermore, the attachment of a tag or a reporter group to the molecule can facilitate its detection and isolation of its binding partners. Future work could focus on designing and synthesizing derivatives of this compound that are optimized for use as chemical probes. Covalent chemical probes have also gained significant interest for their ability to selectively modulate protein function. escholarship.org
Interdisciplinary Collaborations and Translational Research Opportunities
The successful translation of a chemical compound from a laboratory curiosity to a clinically relevant molecule or a widely used research tool invariably requires interdisciplinary collaboration. The future development of this compound will be significantly enhanced by fostering partnerships between chemists, biologists, pharmacologists, and clinicians.
Chemists can contribute by synthesizing novel analogues of this compound with improved properties, such as increased potency, selectivity, or better pharmacokinetic profiles. Biologists can then evaluate these compounds in a variety of in vitro and in vivo models to elucidate their mechanisms of action and identify potential therapeutic applications. Pharmacologists will be essential in studying the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for its development as a potential drug.
Translational research aims to bridge the gap between basic scientific discoveries and their practical applications. For this compound, this could involve preclinical evaluation in animal models of disease, followed by early-stage clinical trials if promising results are obtained. researchgate.net The journey from the bench to the bedside is a long and arduous one, and it is only through the concerted efforts of a multidisciplinary team that the full translational potential of a compound like this compound can be realized. The synthesis of aromatic nitriles, a key component of this compound, is an active area of chemical research, indicating ongoing interest in this class of molecules. organic-chemistry.org
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(3-cyanophenyl)-2-hydroxyacetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A one-pot synthesis from 2-chloro-N-(3-cyanophenyl)acetamide via hydrolysis under mild, eco-friendly conditions (e.g., aqueous NaOH at 60–80°C) is a validated approach. This method avoids harsh reagents and achieves yields >80% with high purity. Reaction optimization includes controlling pH (neutral to slightly basic) and using polar aprotic solvents (e.g., DMSO) to minimize side reactions .
- Validation : Confirm purity via HPLC or LC-MS, and characterize intermediates using H/C NMR to track substituent integrity.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of This compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III with a GUI aids in visualizing thermal ellipsoids and hydrogen-bonding networks .
- Spectroscopy : Employ H NMR (400 MHz, CDCl₃/DMSO-d₆) to identify hydroxyacetamide proton signals (δ ~4.2 ppm) and aromatic protons (δ 7.4–8.3 ppm). HRMS (ESI) confirms molecular weight (e.g., [M+H] calculated vs. observed) .
Q. What preliminary biological assays are suitable for screening This compound’s activity?
- Methodological Answer :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and normalize to solvent-only conditions .
- Kinase inhibition : Screen against JNK isoforms (JNK2/JNK3) via in vitro kinase assays with ATP-competitive controls. Use fluorescence polarization or Western blotting to quantify phospho-target levels .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for This compound?
- Methodological Answer :
- Standardize assays : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration, compound solubility in DMSO/PBS).
- Dose-response curves : Test a broad concentration range (nM to μM) to identify off-target effects. Compare results with structural analogs (e.g., JNK inhibitors lacking the cyanophenyl group) to isolate functional group contributions .
- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to analyze variability across studies. Cross-reference with crystallographic data to assess conformation-dependent activity .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action as a kinase inhibitor?
- Methodological Answer :
- Binding studies : Perform surface plasmon resonance (SPR) or ITC to measure binding affinity () to JNK2/JNK3. Include inactive enzyme mutants as negative controls.
- Molecular docking : Use programs like AutoDock Vina with JNK crystal structures (PDB: 2H96) to model interactions. Validate predictions via site-directed mutagenesis (e.g., Lys55Ala in ATP-binding pocket) .
- Pathway analysis : Apply RNA-seq or phosphoproteomics to identify downstream MAPK pathway targets (e.g., c-Jun) in treated vs. untreated cells .
Q. How can structure-activity relationship (SAR) studies optimize This compound’s potency and selectivity?
- Methodological Answer :
- Functional group modulation : Synthesize derivatives with substitutions on the cyanophenyl ring (e.g., -NO₂, -CF₃) or hydroxyacetamide moiety (e.g., methyl ester protection). Test against JNK isoforms and off-target kinases (e.g., P38 MAPK).
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 assays). Use LogP calculations (e.g., SwissADME) to guide hydrophilicity adjustments .
- Crystallographic SAR : Compare ligand-enzyme co-crystal structures to identify critical hydrogen bonds (e.g., between hydroxyacetamide and Glu111 in JNK3) .
Data Analysis and Reproducibility
Q. What statistical approaches are critical for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀. Report 95% confidence intervals.
- Replicate consistency : Use ≥3 biological replicates with technical triplicates. Apply Grubbs’ test to exclude outliers.
- Public datasets : Cross-validate findings against repositories like ChEMBL or PubChem BioAssay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
